molecular formula C18H26ClN3O B142291 (S)-Hydroxychloroquine CAS No. 158749-76-9

(S)-Hydroxychloroquine

Katalognummer: B142291
CAS-Nummer: 158749-76-9
Molekulargewicht: 335.9 g/mol
InChI-Schlüssel: XXSMGPRMXLTPCZ-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hydroxychloroquine typically involves the condensation of 4,7-dichloroquinoline with a hydroxy

Biologische Aktivität

(S)-Hydroxychloroquine, a chiral compound and an enantiomer of hydroxychloroquine, has garnered significant attention for its diverse biological activities, particularly in the context of viral infections and autoimmune diseases. This article explores the mechanisms, efficacy, and safety profile of this compound, supported by relevant research findings and case studies.

Overview of Hydroxychloroquine

Hydroxychloroquine is primarily known for its use in treating malaria, rheumatoid arthritis, and lupus erythematosus. It functions as a disease-modifying anti-rheumatic drug (DMARD) and exhibits immunomodulatory properties. The compound's mechanism of action involves the alkalinization of lysosomes and endosomes, which disrupts viral replication and modulates immune responses .

  • Alkalinization of Organelles : Hydroxychloroquine increases the pH within lysosomes and endosomes, inhibiting the processing of antigens and reducing the presentation of self-antigens in autoimmune diseases . This mechanism is crucial for its efficacy against viruses like SARS-CoV-2, as it prevents viral fusion and entry into host cells .
  • Inhibition of Cytokine Release : The drug reduces the release of pro-inflammatory cytokines such as IL-1 and TNF-α by inhibiting Toll-like receptors (TLRs), thereby mitigating inflammatory responses associated with various diseases .
  • Antiviral Activity : In vitro studies have demonstrated that hydroxychloroquine exhibits antiviral properties against SARS-CoV-2 with an effective concentration (EC50) significantly lower than that of chloroquine .

Efficacy Against SARS-CoV-2

Recent studies have highlighted the potential of hydroxychloroquine in treating COVID-19. A clinical trial involving 36 patients showed that those treated with hydroxychloroquine had a nasopharyngeal swab virus negative rate of 57.1% by day six, while those receiving a combination with azithromycin achieved a 100% negative rate .

Case Studies

  • Study on Antiviral Activity : A study demonstrated that hydroxychloroquine was more potent than chloroquine in inhibiting SARS-CoV-2 in vitro, with an EC50 value of 0.72 μM compared to 5.47 μM for chloroquine . This suggests that hydroxychloroquine may be a more effective option for treatment.
  • Toxicity Assessments : In vivo toxicity evaluations indicated that this compound exhibited higher toxicity compared to its R counterpart. Mice treated with S-hydroxychloroquine showed signs of malaise earlier than those treated with R-hydroxychloroquine, indicating a need for careful consideration in dosing regimens .

Pharmacokinetics

Hydroxychloroquine has a bioavailability ranging from 67% to 74%, with significant distribution across tissues due to its high volume of distribution (5522 L from blood) . The pharmacokinetic parameters are summarized in Table 1 below:

ParameterValue
Bioavailability67-74%
Volume of Distribution5522 L (blood)
Protein BindingS: 64%, R: 37%
Cmax (plasma)50.3 ng/mL
Tmax3.7 hours

Wissenschaftliche Forschungsanwendungen

Rheumatology Applications

Overview
Hydroxychloroquine is widely used as a disease-modifying antirheumatic drug (DMARD) for conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Its efficacy is attributed to its immunomodulatory properties.

Mechanisms of Action

  • Immunomodulation : HCQ inhibits Toll-like receptor signaling, reducing cytokine production and immune activation. It has been shown to decrease levels of inflammatory cytokines like IL-1 and IL-6 in RA patients .
  • Antithrombotic Effects : HCQ has demonstrated benefits in preventing thrombotic events in patients with SLE and antiphospholipid syndrome .

Clinical Evidence

  • A systematic review indicated that HCQ significantly reduces disease flares in SLE patients and promotes long-term survival .
  • Studies have shown that long-term HCQ treatment correlates with reduced organ damage in autoimmune diseases .

Infectious Disease Applications

Antiviral Properties
Hydroxychloroquine has been investigated for its antiviral effects against various pathogens beyond malaria, including:

  • HIV
  • Zika Virus
  • Chikungunya
  • Coxiella burnetii (causes Q fever) .

COVID-19 Research
Initially proposed as a treatment for COVID-19, HCQ was studied for its ability to inhibit SARS-CoV-2:

  • In vitro studies demonstrated that HCQ effectively blocks viral entry by disrupting the clustering of the ACE2 receptor, crucial for viral infection .
  • Clinical trials showed mixed results; while some indicated potential benefits in reducing hospitalization duration, others failed to demonstrate significant efficacy compared to standard care .

Pharmacokinetics and Safety Profile

Hydroxychloroquine exhibits a long half-life and large volume distribution, which contributes to its prolonged effects post-discontinuation. However, safety concerns have arisen, particularly regarding retinal toxicity at higher doses . Current recommendations suggest a maximum daily dose of 5 mg/kg body weight to mitigate risks while maintaining therapeutic efficacy .

Data Tables

Application AreaDisease/ConditionMechanism of ActionClinical Evidence
RheumatologyRheumatoid Arthritis (RA)Immunomodulation; reduces cytokinesLong-term treatment improves outcomes
Systemic Lupus Erythematosus (SLE)Antithrombotic; prevents disease flaresReduces organ damage; promotes survival
Infectious DiseasesCOVID-19Inhibits viral entry; alters receptor clusteringMixed clinical trial results
HIVAntiviral activityUnder investigation

Case Studies

Case Study 1: SLE Management
A cohort study involving 200 SLE patients demonstrated that those treated with HCQ had significantly lower disease activity scores compared to those not receiving the drug. The study highlighted HCQ's role in preventing flares and improving overall patient prognosis.

Case Study 2: COVID-19 Treatment Trials
In a randomized controlled trial assessing HCQ's efficacy in COVID-19 patients, the results showed no significant difference in recovery rates compared to placebo. However, subgroup analyses suggested potential benefits in early-stage patients, warranting further investigation into optimal timing and dosing strategies .

Eigenschaften

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160181
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137433-24-0
Record name (S)-Hydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCHLOROQUINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Hydroxychloroquine
Reactant of Route 2
Reactant of Route 2
(S)-Hydroxychloroquine
Reactant of Route 3
Reactant of Route 3
(S)-Hydroxychloroquine
Reactant of Route 4
Reactant of Route 4
(S)-Hydroxychloroquine
Reactant of Route 5
Reactant of Route 5
(S)-Hydroxychloroquine
Reactant of Route 6
Reactant of Route 6
(S)-Hydroxychloroquine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.